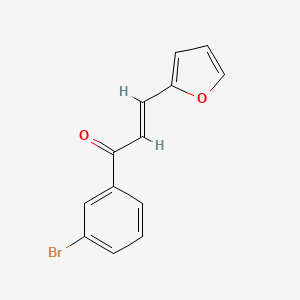

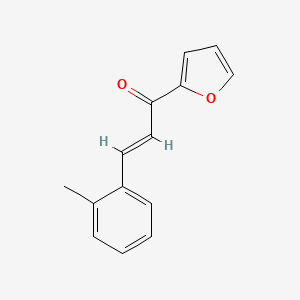

(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

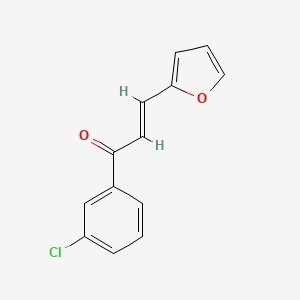

“(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C13H9BrO2 . It contains a bromophenyl group, a furanyl group, and a prop-2-en-1-one group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bromophenyl group, a furanyl group, and a prop-2-en-1-one group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen .Applications De Recherche Scientifique

Organic Electronics and Material Science

Chalcone derivatives, including those structurally related to "(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one," have been explored for their potential applications in organic electronics, particularly in the fabrication of LEDs and solar cells. The photoluminescence properties, high optical transmittance, and thermal stability of these compounds make them suitable for use in electronic devices. Crystals synthesized from similar chalcone derivatives exhibit properties like high mechanical hardness and optical band gaps, indicative of their applicability in photonic devices (Haleshappa Davanagere & A. Jayarama, 2019).

Photophysical Properties

The solvent polarity significantly affects the absorption and fluorescence characteristics of chalcone derivatives, including those related to "(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one." Studies have shown bathochromic shifts in the absorption and fluorescence spectra from non-polar to polar solvents, indicating intramolecular charge transfer (ICT) interactions. These properties are crucial for understanding the stabilization of molecules in their singlet excited states compared to the ground state, providing insights into the design of photophysical materials (Rekha Kumari et al., 2017).

Structural Characterizations and Crystallography

Structural and crystallographic studies of chalcone derivatives are essential for understanding their physical properties and potential applications. The synthesis, characterization, and Hirshfeld surface analysis of various chalcone compounds have been conducted to explore their molecular interactions, dihedral angles, and intermolecular forces, which are vital for assessing their utility in different scientific applications (Vinutha V. Salian et al., 2018).

Novel Synthesis Approaches

Innovative synthesis methods for chalcone derivatives offer pathways to novel compounds with potential scientific applications. For instance, the use of electrophilic cyclization with N-Iodosuccinimide for preparing unsymmetrical iodofurans opens new avenues for the synthesis of halogenated furans, which could have implications in organic synthesis and material science (A. Sniady et al., 2007).

Propriétés

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-4-1-3-10(9-11)13(15)7-6-12-5-2-8-16-12/h1-9H/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPGKNSOCOJUSF-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B6338536.png)

![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)

![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)